2-Bromobenzenesulfonyl chloride
Overview
Description
2-Bromobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H4BrClO2S. It is a derivative of benzenesulfonyl chloride, where a bromine atom is substituted at the second position of the benzene ring. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of sulfonamides and sulfonyl derivatives.
Mechanism of Action
Target of Action
2-Bromobenzenesulfonyl chloride is a chemical compound used in various chemical reactions. Its primary targets are organic compounds that contain nucleophilic functional groups, such as amines and alcohols .
Mode of Action
The compound acts as a sulfonylating agent . It interacts with its targets by transferring its sulfonyl group (SO2) to the nucleophilic functional groups of the target molecules. This results in the formation of sulfonamides and sulfonic esters when the targets are amines and alcohols, respectively .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of 2-bromobenzenesulfonamide and chiral 2-(p-toluenesulfinyl)benzenesulfonamide .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a sulfonylating agent. It can modify the chemical structure of target molecules, potentially altering their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s sensitive to moisture , so its storage and use require a dry environment. Additionally, the pH of the reaction medium can affect its reactivity.
Preparation Methods
2-Bromobenzenesulfonyl chloride can be synthesized from 2-aminobenzenesulfonic acid. The synthetic route involves the bromination of 2-aminobenzenesulfonic acid followed by chlorination to introduce the sulfonyl chloride group . The reaction conditions typically involve the use of bromine and thionyl chloride as reagents. Industrial production methods may vary, but they generally follow similar principles of bromination and chlorination.
Chemical Reactions Analysis
2-Bromobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form biaryl compounds.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonic acid group under specific conditions.
Common reagents used in these reactions include amines, palladium catalysts, and reducing agents. The major products formed from these reactions are sulfonamides, biaryl compounds, and sulfonic acids.
Scientific Research Applications
2-Bromobenzenesulfonyl chloride has several scientific research applications:
Biology: It can be used to modify biological molecules, such as proteins, by introducing sulfonyl groups.
Industry: It is used in the synthesis of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
2-Bromobenzenesulfonyl chloride can be compared with other similar compounds such as:
4-Bromobenzenesulfonyl chloride: Similar structure but with the bromine atom at the fourth position.
3-Bromobenzenesulfonyl chloride: Similar structure but with the bromine atom at the third position.
2-Fluorobenzenesulfonyl chloride: Similar structure but with a fluorine atom instead of bromine.
2-Chlorobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity due to the position of the bromine atom and the presence of the sulfonyl chloride group .
Properties
IUPAC Name |
2-bromobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPWGZNNRSQPBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951644 | |
Record name | 2-Bromobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-25-1 | |
Record name | 2-Bromobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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